Scientific Field: Medicinal Chemistry
Application Summary: This compound is used in the design and synthesis of novel ® (-)-1-[(4-chlorophenyl)phenylmethyl]piperazine derivatives, which are tested for in vivo anti-allergic activities.
Methods of Application: The target compounds were designed and synthesized.
Results: Three of the 19 piperazine derivatives have stronger potency against allergic asthma than levocetirizine, the positive control drug.
Methods of Application: The compounds were synthesized and characterized.
Scientific Field: Physical Chemistry
Application Summary: This compound is a derivative of acetophenone with a chlorine atom on the phenyl ring.
Methods of Application: The compound can be prepared by acylation of chlorobenzene.
Results: The compound has been characterized by its mass spectrum and other physical properties.
Scientific Field: Organic Chemistry
Application Summary: This compound is a derivative of cyclopropanecarbonitrile with a 4-chlorophenyl group.
Methods of Application: The compound can be prepared by reaction of 4-chlorophenylmagnesium bromide with cyclopropanecarbonitrile.
1-(4-Chlorophenyl)-2,2,2-trifluoroethanone is an organic compound characterized by the presence of a chloro group and a trifluoroethanone moiety attached to a benzene ring. Its molecular formula is , and it has a molecular weight of approximately 208.57 g/mol . The compound features a planar structure due to the aromatic benzene ring, which is influenced by the electron-withdrawing trifluoroethanone group, affecting its reactivity and chemical behavior.
Research indicates that 1-(4-Chlorophenyl)-2,2,2-trifluoroethanone exhibits significant biological activity. It has been studied for its potential as an antibacterial agent and for its effects on various biological systems. The compound's structural features contribute to its interaction with biological targets, making it a subject of interest in medicinal chemistry.
Several methods have been developed for synthesizing 1-(4-Chlorophenyl)-2,2,2-trifluoroethanone:
This compound finds applications in various fields:
Interaction studies have focused on how 1-(4-Chlorophenyl)-2,2,2-trifluoroethanone interacts with biological molecules. These studies often involve examining binding affinities with proteins or enzymes and assessing its pharmacokinetic properties. Such research is crucial for understanding the compound's potential therapeutic applications and safety profiles.
Several compounds share structural similarities with 1-(4-Chlorophenyl)-2,2,2-trifluoroethanone. Here is a comparison highlighting their uniqueness:
Compound Name | Similarity | Unique Features |
---|---|---|
1-(3-Chlorophenyl)-2,2,2-trifluoroethanone | 1.00 | Different chlorination pattern affecting reactivity. |
1-(3,5-Dichlorophenyl)-2,2,2-trifluoroethanone | 0.96 | Contains two chlorine substituents enhancing stability. |
1-(2,5-Dichlorophenyl)-2,2,2-trifluoroethanone | 0.91 | Variations in chlorination may alter biological activity. |
1-(3-Fluorophenyl)-2,2,2-trifluoroethanone | 0.90 | Fluorine substitution affects electronic properties differently. |
1-(4-Bromophenyl)-2,2,2-trifluoroethanone | 0.88 | Bromine's larger size may influence sterics and reactivity. |
The unique combination of chlorine and trifluoromethyl groups in 1-(4-Chlorophenyl)-2,2,2-trifluoroethanone sets it apart from these similar compounds by providing distinct electronic characteristics that can be exploited in various applications .
Irritant